Ethyl 5-chloroindole-2-carboxylate

Catalog No.
S1767993
CAS No.
4792-67-0
M.F
C11H10ClNO2
M. Wt
223,66 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-chloroindole-2-carboxylate

CAS Number

4792-67-0

Product Name

Ethyl 5-chloroindole-2-carboxylate

IUPAC Name

ethyl 5-chloro-1H-indole-2-carboxylate

Molecular Formula

C11H10ClNO2

Molecular Weight

223,66 g/mole

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3

InChI Key

LWKIFKYHCJAIAB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Cl

Synonyms

4792-67-0;Ethyl5-chloro-1H-indole-2-carboxylate;Ethyl5-chloroindole-2-carboxylate;Ethyl5-chloro-2-indolecarboxylate;5-Chloroindole-2-carboxylicAcidEthylEster;ETHYL-5-CHLOROINDOLE-2-CARBOXYLATE;LWKIFKYHCJAIAB-UHFFFAOYSA-N;5-chloro-2-IndolecarboxylicAcidEthylEster;5-chloro-1H-indole-2-carboxylicacidethylester;1H-Indole-2-carboxylicacid,5-chloro-,ethylester;NSC94209;PubChem7173;ACMC-1AOIF;AC1L2VEJ;AC1Q3MRQ;SCHEMBL42366;KSC494S4P;138096_ALDRICH;IND030;CTK3J4947;LWKIFKYHCJAIAB-UHFFFAOYSA-;ZINC56441;MolPort-000-147-488;BB_SC-9377;2-CARBETHOXY-5-CHLOROINDOLE

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Cl

Medicinal Chemistry

  • Precursor for bioactive compounds

    ECIC acts as a versatile starting material for the synthesis of diverse heterocyclic compounds, including indoles, pyrroles, and carbolines. These heterocycles are crucial building blocks for numerous biologically active molecules, including pharmaceuticals, agrochemicals, and natural products [, ].

  • Drug discovery and development

    Researchers have explored ECIC's potential in developing drugs targeting various diseases. Studies have shown its derivatives exhibiting promising activities against cancer, Alzheimer's disease, and parasitic infections [, , ].

Materials Science

  • Organic electronics: ECIC demonstrates potential applications in the development of organic electronic materials. Studies suggest its derivatives can be employed in the creation of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their unique optoelectronic properties [, ].

Ethyl 5-chloroindole-2-carboxylate is an organic compound with the molecular formula C₁₁H₁₀ClNO₂ and a CAS number of 4792-67-0. This compound features a chloro substituent at the 5-position of the indole ring and an ethyl ester at the carboxylic acid group located at the 2-position. It is characterized by its pale yellow to brownish crystalline appearance and has applications in various fields, including medicinal chemistry and organic synthesis .

, including:

  • Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 5-chloroindole-2-carboxylic acid and ethanol.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to derivatives useful in further chemical synthesis.
  • Cyclization Reactions: It can undergo cyclization with amines or other nucleophiles to form more complex heterocycles.

This compound exhibits notable biological activities. Specifically, it has been identified as a pro-apoptotic agent that inhibits HIV replication by targeting reverse transcriptase, which is crucial for viral replication. Additionally, it has shown potential in cancer research due to its ability to induce apoptosis in various cancer cell lines .

Several methods are available for synthesizing ethyl 5-chloroindole-2-carboxylate:

  • Starting from Indole: The synthesis often begins with indole, which is chlorinated at the 5-position followed by carboxylation using ethyl chloroformate.
  • Using Chloroacetic Acid: Chloroacetic acid can react with indole derivatives in the presence of a base to afford ethyl 5-chloroindole-2-carboxylate.
  • Via Friedel-Crafts Acylation: A Friedel-Crafts acylation reaction involving chloroacetyl chloride and indole can yield the desired compound after esterification.

Ethyl 5-chloroindole-2-carboxylate finds applications in various domains:

  • Pharmaceuticals: Its properties make it a candidate for developing antiviral and anticancer drugs.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Research: Used as a tool in biological studies to understand apoptosis mechanisms and HIV replication pathways.

Interaction studies have demonstrated that ethyl 5-chloroindole-2-carboxylate can interact with various biological targets:

  • HIV Reverse Transcriptase: It inhibits this enzyme, preventing viral replication.
  • Cellular Pathways: It modulates apoptotic pathways, influencing cell survival and death mechanisms.

These interactions highlight its potential as a therapeutic agent in treating viral infections and cancer.

Ethyl 5-chloroindole-2-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure HighlightsUnique Features
Ethyl Indole-2-carboxylateIndole structure without chlorineKnown for its anti-inflammatory properties
5-Bromoindole-2-carboxylic AcidBromine substituent instead of chlorineExhibits different biological activity profiles
Methyl 5-chloroindole-2-carboxylateMethyl group at the ester positionShows varied solubility characteristics

Ethyl 5-chloroindole-2-carboxylate is unique due to its specific chloro substituent, which enhances its biological activity compared to other similar compounds, making it particularly valuable in medicinal chemistry .

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4792-67-0

Wikipedia

Ethyl 5-chloro-2-indolecarboxylate

Dates

Modify: 2023-08-15

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